

# A Technical Guide to the Chemical Properties of Solvent Yellow 21

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Solvent Yellow 21

Cat. No.: B1141520

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Solvent Yellow 21**, also identified by its Colour Index (C.I.) No. 18690 and CAS No. 5601-29-6, is a metal-complex solvent dye.<sup>[1][2]</sup> It belongs to the monoazo series of dyes and is notable for its complex with chromium.<sup>[3]</sup> The dye presents as a deep or dark yellow powder.<sup>[2][4][5]</sup> Due to its excellent solubility in organic solvents and good compatibility with a wide range of resins, it finds extensive application in coloring wood stains, printing inks, leather finishes, coatings, and plastics.<sup>[1][2][6]</sup> This document provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and a visualization of its manufacturing process.

## Core Chemical and Physical Properties

The fundamental properties of **Solvent Yellow 21** are summarized in the tables below, providing a quantitative look at its identity, physical characteristics, and solubility profile.

Table 1: Chemical Identifiers and Molecular Properties

| Property          | Value                  | Reference                                                   |
|-------------------|------------------------|-------------------------------------------------------------|
| CAS Number        | 5601-29-6              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| C.I. Number       | 18690                  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| EINECS Number     | 227-022-5              | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Molecular Formula | C34H25CrN8O6           | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 693.62 g/mol           | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Chemical Family   | Monoazo, Metal Complex | <a href="#">[3]</a> <a href="#">[7]</a>                     |

Table 2: Physical and Thermal Properties

| Property       | Value                                                      | Conditions  | Reference                                                   |
|----------------|------------------------------------------------------------|-------------|-------------------------------------------------------------|
| Appearance     | Dark yellow powder                                         | Ambient     | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[8]</a> |
| Density        | 1.445 g/cm <sup>3</sup>                                    | at 20°C     | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Boiling Point  | 461.9 °C                                                   | at 760 mmHg | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Flash Point    | 233.1 °C                                                   | -           | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Vapor Pressure | 0 Pa / 2.5E-09 mmHg                                        | at 25°C     | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Heat Stability | Stable at 150°C<br>(30min), 180°C<br>(10min), 200°C (1min) | -           | <a href="#">[1]</a>                                         |

Table 3: Solubility Profile

| Solvent                     | Solubility (g/L)        | Temperature | Reference                                                   |
|-----------------------------|-------------------------|-------------|-------------------------------------------------------------|
| Water                       | 0.1701 g/L (170.1 mg/L) | 20°C        | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Ethanol                     | 100 g/L                 | -           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Methyl Ethyl Ketone (MEK)   | 500 g/L                 | 20°C        | <a href="#">[1]</a> <a href="#">[8]</a>                     |
| Ethyl Acetate               | 400 g/L                 | -           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Toluene                     | 400 g/L                 | -           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| 1-Methoxy-2-propanol        | 300 g/L                 | -           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| 2-Ethoxyethanol             | 500 g/L                 | -           | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| N,N-Dimethylformamide (DMF) | 837 g/L                 | -           | <a href="#">[2]</a>                                         |

Table 4: Performance and Fastness Properties

| Property          | Rating/Value | Reference                               |
|-------------------|--------------|-----------------------------------------|
| Light Fastness    | 6 - 7        | <a href="#">[1]</a> <a href="#">[2]</a> |
| Heat Resistance   | A            | <a href="#">[2]</a>                     |
| Acid Resistance   | A            | <a href="#">[2]</a>                     |
| Alkali Resistance | A            | <a href="#">[2]</a>                     |

## Experimental Protocols

### Synthesis of Solvent Yellow 21

The manufacturing of **Solvent Yellow 21** is a multi-step process involving diazotization, azo coupling, and metal complexation.[\[3\]](#)[\[4\]](#)

Objective: To synthesize the chromium complex of the azo dye derived from 2-aminobenzoic acid and 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Materials:

- 2-Aminobenzoic acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Hydrochloric acid (HCl)
- 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Chromium formate or another suitable chromium salt
- Formamide or a mixed amide solvent system (e.g., DMF and formamide)[9]
- Sodium hydroxide (NaOH) or other base for pH adjustment

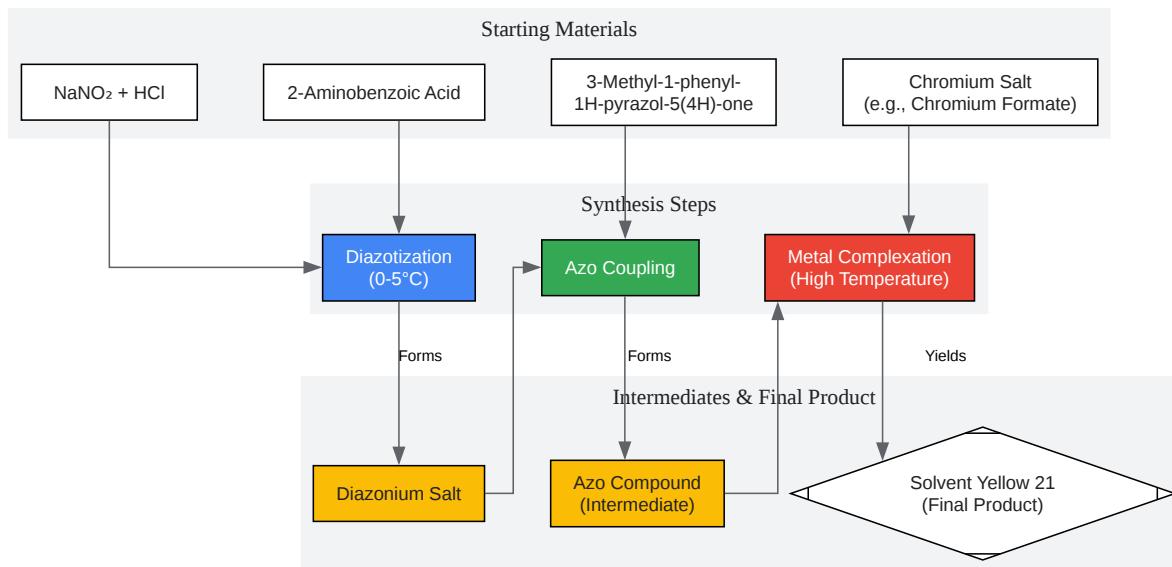
Methodology:

- Diazotization:
  - Dissolve 2-aminobenzoic acid in an aqueous solution of hydrochloric acid.
  - Cool the solution to 0-5°C in an ice bath.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the low temperature.
  - Stir the mixture for a period to ensure the complete formation of the diazonium salt.
- Azo Coupling:
  - Separately, dissolve 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in an aqueous alkaline solution (e.g., using NaOH) to form the coupling component solution.
  - Slowly add the cold diazonium salt solution to the coupling component solution.

- Maintain the temperature below 10°C and control the pH to ensure efficient coupling.
- The resulting azo compound will precipitate. Isolate the precipitate by filtration and wash it with water.
- Metal Complexation:
  - Transfer the washed azo compound into a reaction vessel containing a high-boiling point solvent like formamide or a mixture of dimethylformamide and formamide.[9]
  - Add the chromium source, such as chromium formate.[3]
  - Heat the mixture to approximately 115°C (or up to 138-150°C in some protocols) and maintain it for several hours (e.g., 2.5-6 hours) to facilitate the formation of the 2:1 dye-chromium complex.[3][9]
  - After the reaction is complete, cool the mixture. The final product, **Solvent Yellow 21**, can be precipitated by adding the reaction mixture to water.[9]
  - Filter the product, wash thoroughly to remove impurities, and dry to obtain a dark yellow powder.

## Determination of Solubility

Objective: To quantify the solubility of **Solvent Yellow 21** in various organic solvents.


Methodology:

- Apparatus: Analytical balance, temperature-controlled shaker or water bath, volumetric flasks, centrifuge, and a UV-Vis spectrophotometer.
- Procedure:
  - Add an excess amount of **Solvent Yellow 21** powder to a known volume of the selected solvent (e.g., ethanol, MEK) in a sealed flask.
  - Agitate the mixture in a temperature-controlled shaker at a specified temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the solution to stand, or centrifuge it, to separate the undissolved solid from the saturated solution.
- Carefully extract a precise volume of the clear supernatant.
- Dilute the aliquot with a known volume of the same solvent to a concentration suitable for spectrophotometric analysis.
- Measure the absorbance of the diluted solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **Solvent Yellow 21**.
- Calculate the concentration using a pre-established calibration curve (Beer-Lambert Law).
- From the concentration and dilution factor, determine the original concentration in the saturated solution, which represents the solubility in g/L.

## Process Visualization

The synthesis of **Solvent Yellow 21** can be visualized as a sequential workflow. The following diagram, generated using the DOT language, illustrates the key stages from starting materials to the final product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Solvent Yellow 21**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [epsilonpigments.com](http://epsilonpigments.com) [epsilonpigments.com]
- 2. [zeyachem.net](http://zeyachem.net) [zeyachem.net]

- 3. [worlddyeviety.com](#) [worlddyeviety.com]
- 4. [m.chemicalbook.com](#) [m.chemicalbook.com]
- 5. Cas 5601-29-6, Solvent Yellow 21 | [lookchem](#) [lookchem.com]
- 6. China Solvent Yellow 21 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [[colorbloomdyes.com](#)]
- 7. Solvent Yellow 21|CAS No:5601-29-6 - yellow solvent dye [[chinainterdyes.com](#)]
- 8. [jadechem-colours.com](#) [jadechem-colours.com]
- 9. CN1952017A - The production process of solvent yellow BL - Google Patents [[patents.google.com](#)]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of Solvent Yellow 21]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1141520#what-are-the-chemical-properties-of-solvent-yellow-21>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)